molecular formula C20H23ClN2O5S B3562029 1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B3562029
M. Wt: 438.9 g/mol
InChI Key: MEXINCXMHQOAMH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C23H28ClN3O5S and a molecular weight of 494.00 g/mol . This chemical features a piperidine core, a common scaffold in medicinal chemistry, which is substituted at the 1-position with a 4-chlorobenzenesulfonyl group and at the 4-position with a carboxamide linkage to a 3,4-dimethoxyphenyl ring . While specific biological data for this compound is not available in the searched literature, its structure is related to a class of molecules investigated as multi-target directed ligands (MTDLs) for potential therapeutic applications . Related analogs, which incorporate a piperidine moiety connected to aromatic systems, have been studied for their ability to simultaneously inhibit key enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . Dual inhibition of these targets is a recognized strategy in preclinical research for the management of pain and inflammation . The presence of the 3,4-dimethoxyphenyl group is a notable structural feature, as electron-donating groups on aromatic rings are often explored in structure-activity relationship (SAR) studies to optimize potency and binding affinity . This product is intended for research purposes only, providing scientists with a high-purity chemical tool for use in analytical studies, library synthesis, and exploratory pharmacological investigations. It is strictly for laboratory use and is not classified as a drug, nor is it approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-27-18-8-5-16(13-19(18)28-2)22-20(24)14-9-11-23(12-10-14)29(25,26)17-6-3-15(21)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXINCXMHQOAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Sulfonylation: The piperidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the amidation of the sulfonylated piperidine with 3,4-dimethoxyaniline under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: May be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is an analysis of three compounds from and one from :

Compound Key Substituents Synthetic Yield Purity (HPLC) Biological Relevance
N-(4-(Diethylamino)butyl)-1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Oxazolylmethyl group, diethylaminobutyl chain 59% 94.2% Potential antiviral activity (HCV entry inhibition) due to oxazole and dimethyl groups
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((5-methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxamide Naphthyl-oxazolylmethyl, cis-3,5-dimethylpiperidine 51% >99.8% Enhanced lipophilicity from naphthyl group; possible CNS penetration
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((5-methyl-2-(2-methylnaphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxamide 2-Methylnaphthyl-oxazolylmethyl, cis-3,5-dimethylpiperidine 55% N/A Modified steric bulk for target selectivity
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Benzyl group, methoxycarbonyl, phenylpropanamide Not reported Not reported Carbamate functionality for stability; potential protease inhibition

Critical Analysis of Substituent Effects

Sulfonyl vs. This difference may alter binding affinity to targets like viral entry proteins or enzymes . Oxazole-containing analogues () exhibit higher purity (>99.8% in one case), suggesting better synthetic reproducibility, but their biological activity may hinge on aromatic stacking (naphthyl groups) rather than sulfonyl-mediated interactions.

Aromatic vs. Aliphatic Side Chains :

  • The 3,4-dimethoxyphenyl group in the target compound provides moderate hydrophilicity compared to the naphthyl or benzyl groups in analogues. This could reduce blood-brain barrier penetration but improve aqueous solubility .

In contrast, the target compound’s unmodified piperidine may allow greater rotational flexibility, affecting binding kinetics .

Biological Activity

Overview

1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a sulfonamide group, and methoxy substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

  • Molecular Formula : C21H24ClN3O5S
  • Molecular Weight : 465.95 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The sulfonamide group enhances hydrogen bonding capabilities, which may facilitate selective binding to target sites in tumor cells while sparing normal cells. This selectivity is crucial for developing effective anti-cancer therapies.

Anti-Cancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anti-tumor activity. Research suggests that these compounds can selectively induce cytotoxic effects on cancer cells while exhibiting lower toxicity towards healthy cells. The presence of the chlorobenzenesulfonyl group contributes to this selectivity by enhancing the compound's interaction with tumor-specific targets.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has shown promise as an anti-inflammatory agent. The structural motifs present in the molecule are believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
1-(4-fluorobenzenesulfonyl)-N'-[(1E)-(3-methoxyphenyl)methylidene]piperidine-4-carbohydrazideSimilar sulfonamide group; methoxy substitutionAnti-inflammatory
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazideDifferent nitrogen heterocycle; hydroxy groupsAntioxidant properties
3-(4-chloro-benzenesulfonyl)-benzaldehyde derivativesAldehyde instead of hydrazide; sulfonamide presentCytotoxic activity against tumor cells

This table illustrates how the unique combination of functional groups in this compound may confer specific therapeutic properties not found in its analogs.

Case Studies and Research Findings

Recent research has focused on elucidating the specific mechanisms through which this compound exerts its biological effects. Some notable findings include:

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound selectively induced apoptosis in various cancer cell lines, including breast and colon cancer cells, while showing minimal effects on normal fibroblasts.
  • Inflammatory Response Modulation : Animal models have indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential application in chronic inflammatory diseases.

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperidine-4-carboxamide core via coupling reactions between piperidine derivatives and activated carboxylic acids (e.g., using HATU or EDCI as coupling agents) .
  • Step 2 : Sulfonylation of the piperidine nitrogen with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
  • Step 3 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, optimized for regioselectivity .
    Key considerations : Reaction progress is monitored via TLC, and purity is verified by HPLC (>95%). Solvent selection (e.g., DMF vs. methanol) impacts yield due to solubility differences in intermediates .

Q. How is the compound structurally characterized, and what analytical methods are critical for confirming its identity?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify key groups (e.g., sulfonyl protons at δ 7.6–7.8 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 479.0) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S, and Cl percentages (e.g., %C deviation <0.3%) .
  • IR spectroscopy : Peaks at 1630–1650 cm1^{-1} confirm carboxamide C=O stretching, while sulfonyl S=O appears at 1150–1200 cm1^{-1} .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the 3,4-dimethoxyphenyl or sulfonyl groups to enhance biological activity?

  • 3,4-Dimethoxyphenyl modifications :
    • Replacing methoxy with electron-withdrawing groups (e.g., nitro) reduces receptor binding affinity by 40–60%, suggesting hydrogen bonding is critical .
    • Methylation of the phenyl ring improves metabolic stability but may reduce solubility .
  • Sulfonyl group variations :
    • Bulkier substituents (e.g., 4-methylbenzenesulfonyl) decrease enzyme inhibition potency due to steric hindrance .
    • Chlorine at the para position enhances target selectivity (e.g., IC50_{50} of 0.8 µM vs. 2.1 µM for non-chlorinated analogs) .

Q. How can researchers resolve contradictions in reported enzyme inhibition data across similar piperidine-4-carboxamides?

Discrepancies may arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ionization states of functional groups .
  • Enzyme isoform specificity : Carbonic anhydrase II vs. IX isoforms show divergent inhibition profiles (e.g., 10-fold difference in IC50_{50}) .
  • Data normalization : Control experiments (e.g., using acetazolamide as a reference inhibitor) standardize results .
    Recommendation : Validate findings using orthogonal assays (e.g., fluorescence polarization and ITC) and cross-reference with crystallographic data .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties in preclinical studies?

  • In vitro ADME :
    • Microsomal stability assays (human liver microsomes) assess metabolic degradation (e.g., t1/2_{1/2} >60 min indicates suitability for in vivo testing) .
    • Caco-2 permeability models predict oral bioavailability (Papp_{app} >1 × 106^{-6} cm/s) .
  • In vivo pharmacokinetics :
    • Dose proportionality studies (1–10 mg/kg in rodents) evaluate linearity in AUC and Cmax_{max} .
    • Tissue distribution profiles (e.g., brain-to-plasma ratio >0.3) guide CNS-targeted applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

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